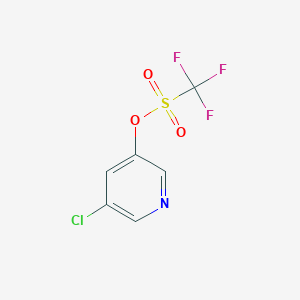

5-Chloropyridin-3-yl trifluoromethanesulfonate

Overview

Description

5-Chloropyridin-3-yl trifluoromethanesulfonate is an organic compound with the molecular formula C6H3ClF3NO3S It is a derivative of pyridine, where the 5-position of the pyridine ring is substituted with a chlorine atom and the 3-position is substituted with a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyridin-3-yl trifluoromethanesulfonate typically involves the reaction of 5-chloropyridine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may involve the use of more robust and scalable bases and solvents to facilitate the reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyridin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include nucleophiles like amines, alcohols, and thiols.

Cross-Coupling Reactions: Reagents include boronic acids and palladium catalysts.

Major Products Formed

Scientific Research Applications

5-Chloropyridin-3-yl trifluoromethanesulfonate has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

Biological Research: It is used in the modification of biomolecules for the study of biological processes and the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Chloropyridin-3-yl trifluoromethanesulfonate primarily involves its reactivity as an electrophile. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, to form new chemical bonds and synthesize complex molecules .

Comparison with Similar Compounds

Similar Compounds

5-Chloropyridin-3-yl p-toluenesulfonate: Similar in structure but with a p-toluenesulfonate group instead of a trifluoromethanesulfonate group.

5-Chloropyridin-3-yl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.

Uniqueness

5-Chloropyridin-3-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a better leaving group compared to p-toluenesulfonate and methanesulfonate groups. This makes it more reactive in nucleophilic substitution and cross-coupling reactions, allowing for more efficient synthesis of complex molecules .

Biological Activity

5-Chloropyridin-3-yl trifluoromethanesulfonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will delve into its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-chloropyridine with trifluoromethanesulfonic anhydride. This method has been demonstrated to yield high purity and good yields, making it suitable for further biological evaluations .

Antitumor Activity

One of the most notable biological activities of this compound is its antitumor potential. Research has shown that this compound exhibits inhibitory effects on various cancer cell lines. For instance, in a study assessing the cytotoxicity against CEM and HeLa cell lines, it demonstrated IC50 values of 1.5 ± 0.2 µM and 2.9 ± 1.0 µM, respectively . These findings suggest that the compound could serve as a promising candidate for cancer therapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| CEM | 1.5 ± 0.2 |

| HeLa | 2.9 ± 1.0 |

The mechanism through which this compound exerts its biological effects involves the inhibition of critical enzymes involved in nucleic acid synthesis. Specifically, it has been implicated in targeting cytidine triphosphate synthase (CTPS), which plays a vital role in lymphocyte proliferation and is often upregulated in various tumors .

Case Studies

- CTPS Inhibition in Cancer Cells : A study highlighted that CTPS activity is crucial for the proliferation of lymphocytes, particularly in tumor environments where it is often upregulated . The introduction of this compound led to decreased levels of CTP in activated CTPS-deficient cells, indicating its potential as a therapeutic agent targeting cancer cell metabolism.

- Comparative Analysis with Other Compounds : In comparative studies with other pyridinyl triflates, this compound showed superior cytotoxicity profiles against several cancer cell lines, reinforcing its potential utility in oncology .

Properties

IUPAC Name |

(5-chloropyridin-3-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO3S/c7-4-1-5(3-11-2-4)14-15(12,13)6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLIHTCEFNQHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569809 | |

| Record name | 5-Chloropyridin-3-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150145-19-0 | |

| Record name | 5-Chloropyridin-3-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.